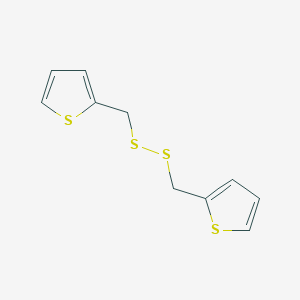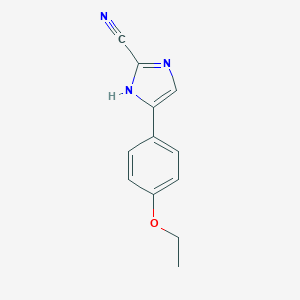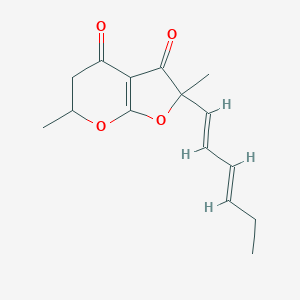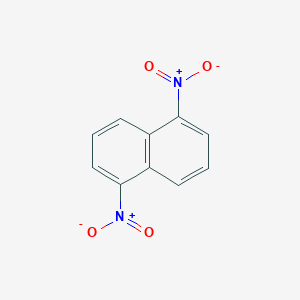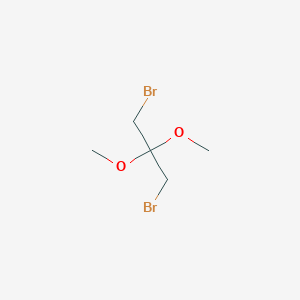
3-Hydroxy-5-methylproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-methylproline, also known as hypusine, is a non-proteinogenic amino acid that is found in eukaryotic initiation factor 5A (eIF5A). eIF5A is a protein that is involved in protein synthesis and is essential for cell growth and proliferation. Hypusine is formed by the post-translational modification of lysine in eIF5A and is essential for its function.
Wissenschaftliche Forschungsanwendungen
Hypusine has been found to be involved in various cellular processes, including protein synthesis, apoptosis, and cell proliferation. It has also been implicated in various diseases, including cancer, diabetes, and viral infections. Hypusine has been studied extensively in cancer research, where it has been found to be essential for the growth and survival of cancer cells. Inhibition of 3-Hydroxy-5-methylproline synthesis has been shown to be a potential therapeutic strategy for cancer treatment.
Wirkmechanismus
The exact mechanism of action of 3-Hydroxy-5-methylproline is not fully understood. However, it is known to be involved in the translation of specific mRNAs, including those involved in cell growth and proliferation. Hypusine has also been found to be involved in the regulation of apoptosis and autophagy.
Biochemische Und Physiologische Effekte
Hypusine has been found to have various biochemical and physiological effects. It has been shown to be essential for the function of eIF5A, which is involved in the initiation of protein synthesis. Hypusine has also been found to be involved in the regulation of gene expression, cell proliferation, and apoptosis. In addition, 3-Hydroxy-5-methylproline has been found to be involved in the regulation of the immune system and the response to viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
Hypusine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, there are also limitations to using 3-Hydroxy-5-methylproline in lab experiments. It is difficult to study the function of 3-Hydroxy-5-methylproline in vivo, as it is an essential amino acid in eIF5A. Therefore, most studies have been conducted in vitro using cell lines or animal models.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxy-5-methylproline. One area of research is the development of inhibitors of 3-Hydroxy-5-methylproline synthesis for cancer treatment. Another area of research is the role of 3-Hydroxy-5-methylproline in viral infections and the development of antiviral therapies targeting 3-Hydroxy-5-methylproline. Additionally, the function of 3-Hydroxy-5-methylproline in the regulation of gene expression and cell proliferation needs to be further elucidated.
Synthesemethoden
Hypusine is synthesized from lysine in eIF5A by two enzymatic reactions. The first reaction is catalyzed by deoxy3-Hydroxy-5-methylproline synthase (DHS), which transfers the aminobutyl moiety of spermidine to the epsilon-amino group of lysine, forming deoxy3-Hydroxy-5-methylproline. The second reaction is catalyzed by deoxy3-Hydroxy-5-methylproline hydroxylase (DOHH), which hydroxylates the C-3 position of deoxy3-Hydroxy-5-methylproline, forming 3-Hydroxy-5-methylproline.
Eigenschaften
CAS-Nummer |
114882-73-4 |
|---|---|
Produktname |
3-Hydroxy-5-methylproline |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(2S,3S,5S)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m0/s1 |
InChI-Schlüssel |
RVIGBNHLNBRMFX-YUPRTTJUSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]([C@H](N1)C(=O)O)O |
SMILES |
CC1CC(C(N1)C(=O)O)O |
Kanonische SMILES |
CC1CC(C(N1)C(=O)O)O |
Andere CAS-Nummern |
55137-75-2 |
Synonyme |
L-Proline, 3-hydroxy-5-methyl-, (3S,5S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



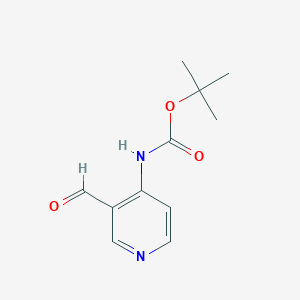
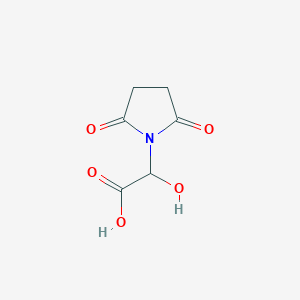
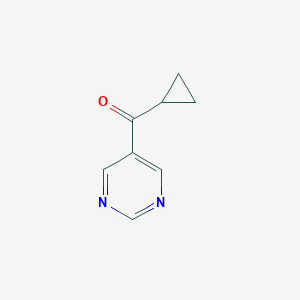
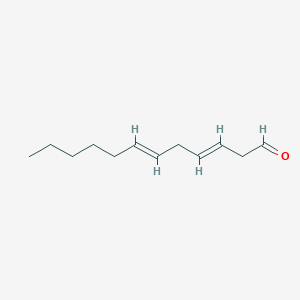
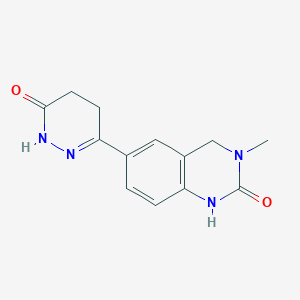
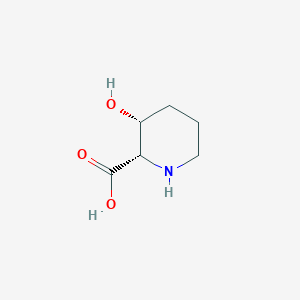
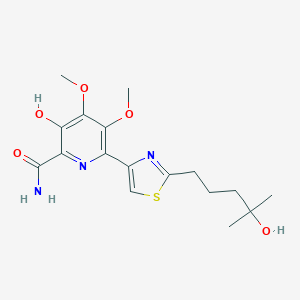
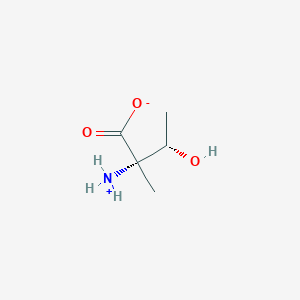
![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)
